2,2-dimethoxy-3-methylbutane

Overview

Description

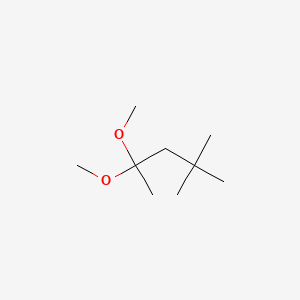

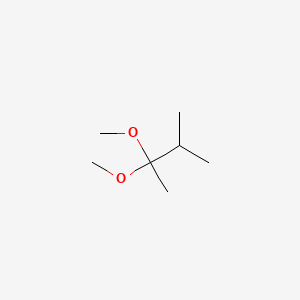

2,2-Dimethoxy-3-methylbutane is an organic compound . It contains a total of 24 bonds, including 8 non-H bonds, 3 rotatable bonds, and 2 aliphatic ethers .

Molecular Structure Analysis

The molecular structure of this compound includes a total of 24 bonds, 8 non-H bonds, 3 rotatable bonds, and 2 aliphatic ethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 0.84g/cm^3, a boiling point of 113.3°C at 760 mmHg, a refractive index of 1.397, and a flash point of 5.5°C .Scientific Research Applications

Asymmetric Organic Synthesis

2,2-Dimethoxy-3-methylbutane and related compounds have significant applications in asymmetric organic synthesis. For instance, (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a compound closely related to this compound, has been studied for its applications in this field. Recent developments in synthetic methods focus on region-selective transformation and green chemistry approaches. Methanol is employed as a methylating reagent in these processes, showcasing the versatility and significance of these compounds in organic synthesis (Hu & Shan, 2020).

Thermal Decomposition and Isomerization Studies

The kinetics of gas-phase decomposition and isomerizations of compounds structurally related to this compound have been extensively studied. These studies provide valuable insights into the behavior of this compound under thermal stress and its potential isomerizations. Understanding these reactions is crucial for applications in chemical synthesis and material science (Flowers & Öztürk, 1975).

Catalytic Behavior and Surface Chemistry

Another area of interest is the catalytic behavior and surface chemistry involving compounds similar to this compound. For example, tungsten carbide, a catalyst, facilitates isomerization reactions involving related compounds, demonstrating behavior typical of platinum. This indicates that the surface properties of certain catalysts are modified in the presence of compounds like this compound, leading to diverse applications in catalysis (Levy & Boudart, 1973).

Safety and Hazards

The safety data sheets for similar compounds suggest that they are highly flammable and may be harmful if swallowed or inhaled . They may also cause skin irritation and serious eye damage . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and avoid ingestion .

Future Directions

properties

IUPAC Name |

2,2-dimethoxy-3-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(2)7(3,8-4)9-5/h6H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPJBZHWRGLINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208232 | |

| Record name | 2,2-Dimethoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59554-08-4 | |

| Record name | 2,2-Dimethoxy-3-methylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059554084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethoxy-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethoxy-3-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-({4-chloro-6-[(pyridin-2-yl)amino]-1,3,5-triazin-2-yl}amino)ethyl]-3',6'-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9'-xanthen]-3-one](/img/no-structure.png)